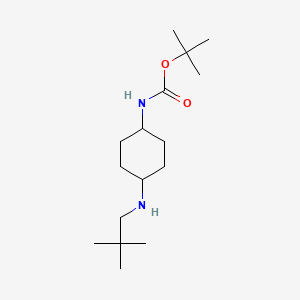

tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate” is a chemical compound. It’s related to “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” which has a CAS Number of 473923-79-4 . The compound is typically in powder form .

Molecular Structure Analysis

The molecular structure of related compounds like “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” is represented by the InChI Code: 1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-7,9H2,1-3H3,(H,15,16)/t10-,11- .Physical and Chemical Properties Analysis

The related compound “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” has a molecular weight of 238.33 and a melting point of 100-102°C . It is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Medicinal Chemistry

"tert-Butyl (1R*,4R*)-4-(neopentylamino)cyclohexylcarbamate" plays a critical role as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleosides and nucleotides, which are fundamental components of genetic material. For instance, Ober et al. (2004) highlighted its importance in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in constructing molecules with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004). Similarly, Campbell et al. (2009) described an efficient enantioselective synthesis pathway for a series of potent CCR2 antagonists, underscoring its versatility in medicinal chemistry (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Organic Synthesis and Chemical Transformations

The compound serves as a versatile building block in organic synthesis, facilitating a range of chemical transformations. Guinchard et al. (2005) explored its derivatives as N-(Boc) nitrone equivalents, showcasing their potential as intermediates in synthesizing N-(Boc)hydroxylamines, which are valuable in organic synthesis (Guinchard, Vallée, & Denis, 2005). This illustrates the compound's role in expanding the toolkit available for organic chemists to engineer complex molecules.

Material Science and Sensory Applications

In materials science, derivatives of "this compound" contribute to the development of new materials with unique properties. For example, Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives with tert-butyl moieties, which formed organogels capable of strong blue light emission and acted as fluorescent sensory materials for detecting volatile acid vapors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015). This research demonstrates the compound's potential in creating materials for environmental monitoring and chemical sensing.

Safety and Hazards

The related compound “tert-butyl N- { [ (1r,4r)-4-cyanocyclohexyl]methyl}carbamate” has several hazard statements including H302, H312, H315, H317, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

tert-butyl N-[4-(2,2-dimethylpropylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O2/c1-15(2,3)11-17-12-7-9-13(10-8-12)18-14(19)20-16(4,5)6/h12-13,17H,7-11H2,1-6H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAAYUXDMFKXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)

![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)

![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)